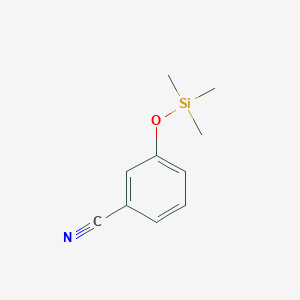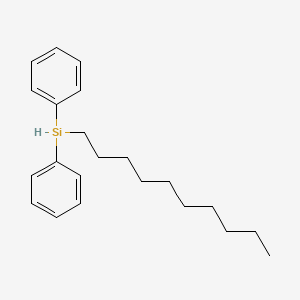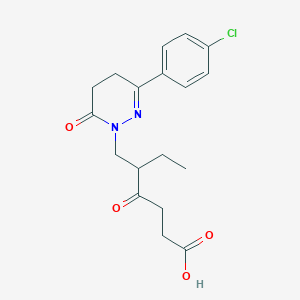
4-(4-(4-Methoxyphenyl)thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Metoxifenil)tiofen-2-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-(4-Metoxifenil)tiofen-2-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 4-metoxifeniltiofeno con un derivado de quinolina adecuado en condiciones controladas. La reacción puede requerir catalizadores como ácidos de Lewis y disolventes específicos para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiofeno, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo carbonilo, convirtiéndolo en alcoholes correspondientes.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones de los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles, y solventes apropiados.
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfófonos, alcoholes y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por sus propiedades estructurales únicas y su reactividad. Sirve como bloque de construcción para sintetizar moléculas más complejas y explorar nuevos mecanismos de reacción.
Biología
Biológicamente, el compuesto puede exhibir interesantes actividades farmacológicas, lo que lo convierte en un candidato para el desarrollo de fármacos. Sus interacciones con los objetivos biológicos pueden estudiarse para comprender sus posibles efectos terapéuticos.
Medicina
En medicina, los derivados de este compuesto podrían explorarse por su potencial como agentes antiinflamatorios, antimicrobianos o anticancerígenos. La investigación puede centrarse en optimizar su estructura para mejorar su eficacia y reducir la toxicidad.
Industria
Industrialmente, el compuesto se puede utilizar en el desarrollo de nuevos materiales, como semiconductores orgánicos o inhibidores de la corrosión. Sus propiedades únicas lo hacen valioso en diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 4-(4-(4-Metoxifenil)tiofen-2-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a efectos fisiológicos. Las vías involucradas podrían incluir la inhibición de enzimas específicas o la activación de cascadas de señalización.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(4-Metoxifenil)tiofen-2-il)metanol
- 4-(4-Fluorofenil)tiofen-2-il)metanol
- **4-(4-Bromofenil)tiofen-2-il)metanol
Unicidad
En comparación con compuestos similares, 4-(4-(4-Metoxifenil)tiofen-2-il)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo destaca por su combinación única de grupos funcionales y complejidad estructural
Propiedades
Número CAS |
853328-36-6 |
|---|---|
Fórmula molecular |
C24H24N2O2S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
4-[4-(4-methoxyphenyl)thiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N2O2S/c1-14-18(12-25)22(23-19(26-14)10-24(2,3)11-20(23)27)21-9-16(13-29-21)15-5-7-17(28-4)8-6-15/h5-9,13,22,26H,10-11H2,1-4H3 |
Clave InChI |
GTKGXPUDEQAXHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CS3)C4=CC=C(C=C4)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


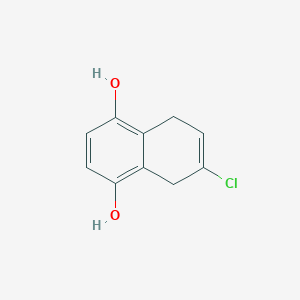
![N-(4-methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11944767.png)

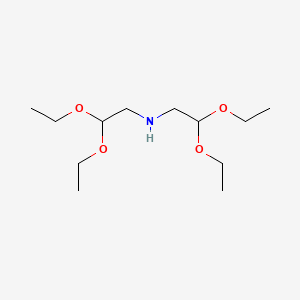
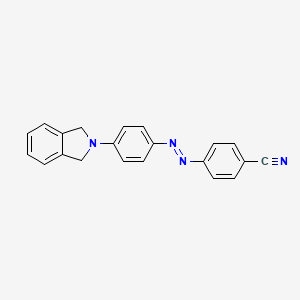


![Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate](/img/structure/B11944820.png)
